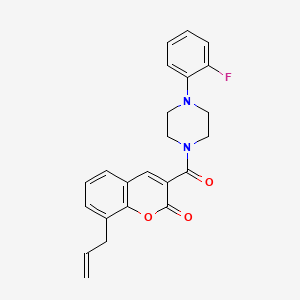

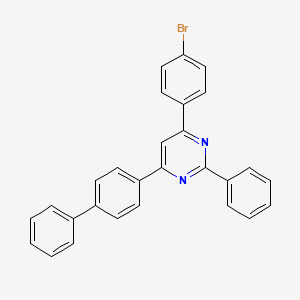

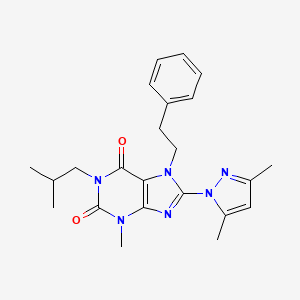

![molecular formula C16H11Cl2N3O2S B2379684 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine CAS No. 338417-69-9](/img/structure/B2379684.png)

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions . For instance, a compound with a similar structure, “4- {2,4-Bis [ (4-chlorophenyl)sulfonyl]phenyl}thio)benzenesulfonic acid”, was synthesized based on a scheme suggested from retrosynthetic analysis . This compound is a new monomer for the preparation of sulfonated poly(arylene ether sulfones) used as a solid polymer electrolyte in fuel cells .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine and its derivatives have been studied for their potential in antiviral applications. For example, Chen et al. (2010) synthesized derivatives of this compound and evaluated their anti-tobacco mosaic virus activity, showing some compounds exhibited significant antiviral properties (Chen et al., 2010).

Synthesis of Pyrrolidines

The acid-catalyzed reaction of this compound with phenols leads to the formation of 1-(arylsulfonyl)pyrrolidines. This method, as explored by Smolobochkin et al. (2017), provides a convenient synthesis route for pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Chlorosulfonation Studies

Investigations into the chlorosulfonation of related compounds have been conducted. Baldwin et al. (1977) researched the chlorosulfonation of 2-arylimidazoles, leading to sulfonyl chloride derivatives and their characterization as sulfonamides (Baldwin et al., 1977).

Antimicrobial Applications

Compounds synthesized using 4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine have been investigated for antimicrobial activities. Hafez et al. (2016) synthesized novel spiro compounds with biologically active sulfonamide, showing potent antibacterial and antifungal properties (Hafez et al., 2016).

Cardiovascular Applications

In cardiovascular research, Carosati et al. (2009) studied the stereoselective behavior of a functional analogue of this compound, finding significant differences between enantiomers that agreed with experimental data and could have implications for cardiac stereoselectivity (Carosati et al., 2009).

Crystal Structure Analysis

Studies have also been conducted on the crystal and molecular structure of similar compounds. Adamovich et al. (2017) used X-ray diffraction to determine the structure of methyl-(4-chlorophenyl)sulfone, providing insights into the molecular arrangement and interactions of these compounds (Adamovich et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-5-(4-chlorophenyl)sulfonylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-3-1-10(2-4-11)15-14(9-20-16(19)21-15)24(22,23)13-7-5-12(18)6-8-13/h1-9H,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPFZAXWXDKZDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2S(=O)(=O)C3=CC=C(C=C3)Cl)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

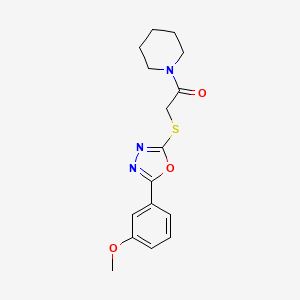

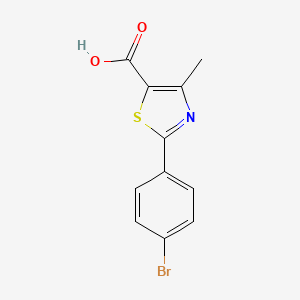

![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)

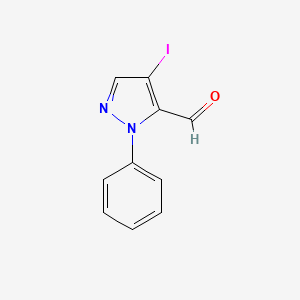

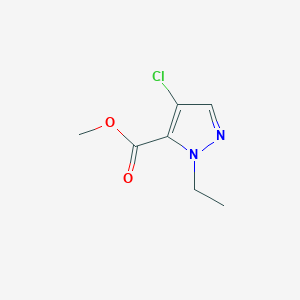

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2379620.png)

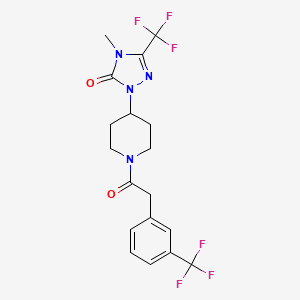

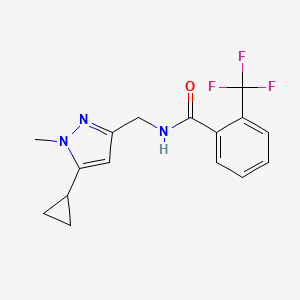

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)